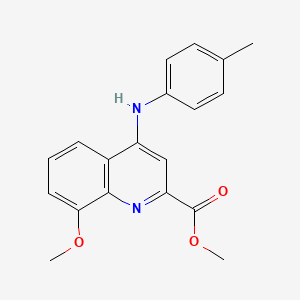
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as EM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EM-1 belongs to the class of piperidine carboxamides and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Applications De Recherche Scientifique
Synthesis and Characterization
4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is involved in complex chemical synthesis processes, demonstrating the compound's utility in creating diverse molecular architectures. For instance, its structural motif is reminiscent of components used in the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have shown significant antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017)(Lv et al., 2017). This highlights the compound's potential as a building block in medicinal chemistry for developing new therapeutic agents.
Antimicrobial and Antiprotozoal Activities
The structural framework of 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is related to that of compounds explored for antimicrobial properties. Research involving similar structures has shown that certain derivatives possess good activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Fandaklı et al., 2012)(Fandaklı et al., 2012). Additionally, analogues with imidazole and piperidine components have demonstrated significant antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2004)(Ismail et al., 2004).
Molecular Hybridization and GyrB Inhibition
The compound's framework supports the design of molecular hybrids, as seen in the synthesis of thiazole-aminopiperidine hybrids that target the GyrB subunit of Mycobacterium tuberculosis DNA gyrase. Such hybrids have shown inhibition of the GyrB ATPase activity and promising antituberculosis activity, underscoring the compound's relevance in addressing bacterial resistance (Jeankumar et al., 2013)(Jeankumar et al., 2013).
Ligand Development for Diagnostic and Therapeutic Applications
Compounds bearing resemblance to 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide have been utilized in developing ligands for diagnostic and therapeutic purposes. For example, mixed ligand tricarbonyl complexes involving imidazole and related structures have been synthesized for potential use in radiolabeling and imaging applications, demonstrating the compound's utility in bioconjugation and radiopharmaceutical development (Mundwiler et al., 2004)(Mundwiler et al., 2004).
Propriétés
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-18-20-10-13-23(18)14-15-8-11-22(12-9-15)19(24)21-16-6-4-5-7-17(16)25-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOYUCHKBNRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)
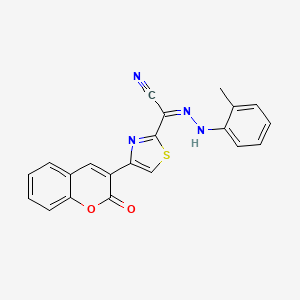
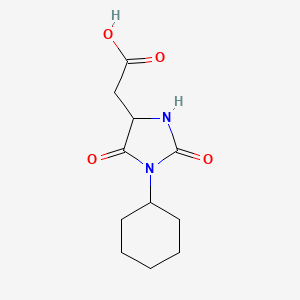
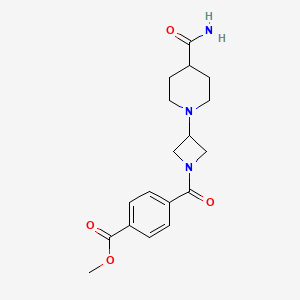


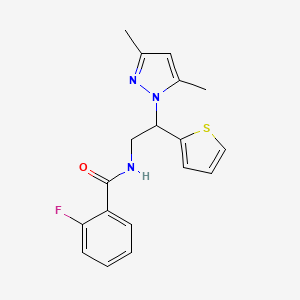
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)
